molecular formula C16H22O10S B1148347 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside CAS No. 130796-15-5

2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside

Cat. No.: B1148347
CAS No.: 130796-15-5
M. Wt: 406.406
InChI Key:
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Description

2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside is a chemically modified sugar derivative This compound is part of the broader class of thio-sugars, which are sugars where an oxygen atom is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of acetic anhydride in the presence of a catalyst such as boron trifluoride diethyl etherate (BF3·Et2O) to facilitate the acetylation process . The reaction conditions often require a controlled temperature environment to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetyl groups, yielding the parent thio-sugar.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the deacetylated thio-sugar.

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose
  • 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranose
  • Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside

Uniqueness

2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside is unique due to the presence of both acetyl and thio groups, which confer distinct chemical properties. These modifications enhance its stability and reactivity compared to other similar compounds, making it a valuable tool in various research applications .

Properties

CAS No.

130796-15-5

Molecular Formula

C16H22O10S

Molecular Weight

406.406

Origin of Product

United States

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